molecular formula C24H29N5O5 B2860931 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 921463-88-9

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2860931
CAS No.: 921463-88-9
M. Wt: 467.526
InChI Key: KRBGZQUDQAPDBL-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including methoxy, piperazine, pyridinone, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution.

    Incorporation of the isoxazole ring: This may involve cycloaddition reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the carbonyl group in the pyridinone ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine

    Drug Development: Due to its complex structure, the compound may serve as a lead compound for developing new pharmaceuticals.

Industry

    Material Science: The compound’s unique properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide would depend on its specific interactions with biological targets. This may involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: can be compared with other heterocyclic compounds featuring similar functional groups.

Uniqueness

    Structural Features: The unique combination of functional groups in this compound may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5/c1-17-12-23(26-34-17)25-24(31)16-29-15-22(33-3)21(30)13-19(29)14-27-8-10-28(11-9-27)18-4-6-20(32-2)7-5-18/h4-7,12-13,15H,8-11,14,16H2,1-3H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBGZQUDQAPDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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